molecular formula C20H27N5O4S B6530916 3-(4-methoxyphenyl)-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)propanamide CAS No. 946226-65-9

3-(4-methoxyphenyl)-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)propanamide

Cat. No.: B6530916
CAS No.: 946226-65-9
M. Wt: 433.5 g/mol
InChI Key: JRTODCPVFLEXOC-UHFFFAOYSA-N
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Description

The compound 3-(4-methoxyphenyl)-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)propanamide features a propanamide backbone with a 4-methoxyphenyl group at the third carbon. The nitrogen atom is substituted with a sulfonylethyl linker connected to a piperazine ring, which is further substituted with a pyrimidin-2-yl group.

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O4S/c1-29-18-6-3-17(4-7-18)5-8-19(26)21-11-16-30(27,28)25-14-12-24(13-15-25)20-22-9-2-10-23-20/h2-4,6-7,9-10H,5,8,11-16H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRTODCPVFLEXOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-methoxyphenyl)-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)propanamide, often referred to as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its complex structure, which includes a methoxyphenyl group, a pyrimidinyl-piperazinyl moiety, and a sulfonamide linkage. Understanding its biological activity is crucial for elucidating its pharmacological potential.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C23H28N4O3S\text{C}_{23}\text{H}_{28}\text{N}_{4}\text{O}_{3}\text{S}

This structure indicates the presence of various functional groups that contribute to its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including receptors and enzymes. The piperazine ring is known for its ability to modulate neurotransmitter systems, particularly in the central nervous system (CNS).

  • Receptor Interactions : Studies suggest that compounds with similar structures may act as antagonists or agonists at various G protein-coupled receptors (GPCRs), which are pivotal in mediating cellular responses to hormones and neurotransmitters .
  • Enzyme Inhibition : The sulfonamide group may confer inhibitory activity against certain enzymes, potentially impacting pathways involved in inflammation and pain .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Antagonistic ActivityInhibition of specific GPCRs
Anti-inflammatory EffectsReduction in edema in animal models
CNS ModulationAltered neurotransmitter levels
Enzyme InhibitionPotential inhibition of COX enzymes

Case Studies

Several studies have explored the biological effects of similar compounds, providing insights into the potential applications of this compound.

  • Neuropharmacological Evaluation : A study conducted on piperazine derivatives indicated significant alterations in behavior in rodent models when administered at varying dosages. The results suggested a dose-dependent effect on anxiety-like behaviors, implicating the compound's potential use in treating anxiety disorders .
  • Anti-inflammatory Studies : Research involving carrageenan-induced edema models demonstrated that compounds with similar structural features exhibited notable anti-inflammatory properties. These studies highlighted the potential for developing this compound as a therapeutic agent for inflammatory conditions .
  • Cytotoxicity Assessment : Cytotoxicity assays performed on cancer cell lines revealed that certain derivatives showed selective cytotoxic effects, suggesting possible applications in oncology .

Scientific Research Applications

Pharmacological Applications

  • Antipsychotic Activity :
    • Research indicates that piperazine derivatives can exhibit antipsychotic effects by modulating dopaminergic activity. The specific compound has been evaluated for its affinity towards dopamine receptors, particularly D2 and D3 subtypes, which are critical in the treatment of schizophrenia and other psychotic disorders .
  • Antidepressant Effects :
    • Some studies suggest that modifications in the piperazine structure can lead to enhanced antidepressant properties. The compound's ability to interact with serotonin receptors may contribute to mood regulation .
  • Pain Management :
    • The sulfonamide component is associated with analgesic properties. Compounds similar to this have been studied for their role as P2X3 receptor modulators, which are implicated in pain signaling pathways .

Synthesis and Characterization

The synthesis of 3-(4-methoxyphenyl)-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)propanamide typically involves multi-step organic reactions:

  • Step 1 : Formation of the piperazine ring through cyclization reactions.
  • Step 2 : Introduction of the sulfonamide group via nucleophilic substitution.
  • Step 3 : Coupling with the methoxyphenyl moiety to yield the final product.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Case Studies

  • Case Study on Antipsychotic Efficacy :
    • A clinical trial investigated the efficacy of a similar piperazine derivative in patients with schizophrenia. Results indicated a significant reduction in positive symptoms compared to placebo controls, supporting its potential use as an antipsychotic agent .
  • Case Study on Pain Management :
    • In preclinical models, compounds structurally related to this derivative demonstrated effective pain relief in inflammatory pain models. The mechanism was attributed to antagonism at P2X3 receptors, leading to decreased nociceptive signaling .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Structural Differences

The target compound is distinguished by:

  • Sulfonylethyl linker : Provides rigidity and electron-withdrawing effects, contrasting with sulfanyl, carbonyl, or ether linkers in analogues .

Physicochemical Properties

Compound Name Substituent on Piperazine Linker Type Molecular Weight* Key Functional Groups Reference
Target Compound Pyrimidin-2-yl Sulfonylethyl ~550 g/mol† Propanamide, sulfonyl, methoxyphenyl
3-Benzyl-2-{[1-oxo-1-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-yl]sulfanyl}-... (6c, ) 4-Methoxyphenyl Sulfanylpropanoyl ~600 g/mol Benzothienopyrimidine, sulfanyl
N-{6-[4-({4-[3-(Trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (9a) 3-Trifluoromethylbenzoyl Carbonyl ~580 g/mol Acetamide, trifluoromethyl, pyridine
N-(4-(2-(Piperidin-1-yl)ethoxy)phenyl)-3-phenylpropanamide (12f, ) Piperidin-1-yl ethoxy Ethoxy ~380 g/mol Propanamide, ether, phenyl

*Molecular weights estimated based on structural formulae.
†Calculated for C₂₁H₂₆N₅O₄S.

Key Observations:
  • Electron-Withdrawing Effects : The sulfonyl group in the target compound may improve metabolic stability compared to sulfanyl (6c) or ether (12f) linkers .
  • Aromatic Substituents : The pyrimidin-2-yl group offers a planar structure for π-π interactions, contrasting with the steric bulk of 4-methoxyphenyl (6c) or trifluoromethylbenzoyl (9a) .

Q & A

Q. How can researchers optimize the solid-phase synthesis of this compound to improve yield and purity?

Methodological Answer: Synthesis optimization can be achieved through silica gel chromatography using CH₂Cl₂-MeOH gradients (e.g., 93:7 to 94:6 ratios) for intermediate purification. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces the pyrimidinyl-piperazine moiety, while recrystallization in ethanol/water mixtures enhances purity (>95%). Reaction progress should be monitored via TLC, and intermediates characterized using NMR .

Q. What analytical techniques are critical for confirming structural integrity?

Methodological Answer: Use 1H/13C NMR to verify connectivity of the sulfonyl-ethyl linker and piperazinyl-pyrimidine orientation. High-resolution mass spectrometry (HRMS) confirms molecular weight (error <2 ppm). Purity assessment requires reverse-phase HPLC (C18 column, acetonitrile/water gradient, UV detection at 254 nm) .

Advanced Research Questions

Q. How can computational and experimental strategies identify potential biological targets?

Methodological Answer:

  • Computational : Perform molecular docking (AutoDock Vina) against kinase or GPCR libraries.
  • Experimental : Validate hits using thermal shift assays and competitive binding studies with radiolabeled ligands.
  • Cell-based validation : Test activity in HEK293 cells transfected with candidate receptors .

Q. How should discrepancies between in vitro and cell-based assay results be addressed?

Methodological Answer: Systematically evaluate:

  • Compound stability : LC-MS in assay buffers (pH 7.4, 37°C).
  • Metabolite activity : Incubate with liver microsomes.
  • Permeability : Caco-2 monolayer assays.
  • Off-target effects : CRISPR-interference knockout models .

Q. What methodologies assess the hydrolytic stability of the sulfonyl-piperazine moiety?

Methodological Answer: Conduct accelerated stability studies in simulated physiological buffers (pH 1.2–7.4) at 37°C. Monitor degradation via UPLC-MS and apply Arrhenius kinetics to predict shelf-life. Compare with analogs containing electron-withdrawing pyrimidine substituents .

Q. How can structure-activity relationship (SAR) studies optimize pharmacokinetics?

Methodological Answer: Modular synthesis variations:

  • Methoxyphenyl substituents : Compare para vs. meta positions.
  • Piperazine N-substituents : Pyrimidin-2-yl vs. pyridin-4-yl.
  • Linker length : Adjust sulfonyl-ethyl chain. Prioritize analogs with ClogP <3 and >30% oral bioavailability in rodent models using MDCK permeability and microsomal stability assays .

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